4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with difluoromethyl, dimethoxyphenyl, and ethylsulfonyl piperazine groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The difluoromethyl group is introduced through a nucleophilic substitution reaction, while the dimethoxyphenyl group is added via a coupling reaction. The ethylsulfonyl piperazine moiety is incorporated through a nucleophilic substitution reaction with the appropriate piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-3,5-dimethoxyphenylboronic acid
- 4-(Difluoromethyl)-3,5-dimethoxyphenylmethylsulfane
Uniqueness
Compared to similar compounds, 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H24F2N4O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylsulfonylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H24F2N4O4S/c1-4-30(26,27)25-9-7-24(8-10-25)19-22-14(12-15(23-19)18(20)21)13-5-6-16(28-2)17(11-13)29-3/h5-6,11-12,18H,4,7-10H2,1-3H3 |
InChI Key |
RIXUKYFPRORVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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